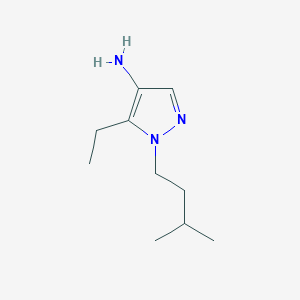
5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from simpler pyrazole derivatives. The process often includes the use of hydrazine and various aldehydes to construct the pyrazole framework, followed by alkylation to introduce the ethyl and 3-methylbutyl groups. This synthetic pathway is crucial for optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds with a pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Preliminary docking studies indicate that this compound may interact favorably with COX enzymes, potentially leading to reduced inflammation .
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives can modulate androgen receptors, which are implicated in certain types of cancers, particularly prostate cancer . The ability of this compound to act as an androgen receptor modulator could make it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related pyrazole compounds:
Applications De Recherche Scientifique
Biological Applications
Research indicates that pyrazole derivatives, including 5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine, exhibit a range of biological activities. Notable applications include:
- Pharmaceutical Development : The compound has shown promise in drug design due to its potential antimicrobial, anti-inflammatory, and anticancer properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | Similar pyrazole structure; different substituents | Antimicrobial |
| 1-Isopropyl-3-methyl-1H-pyrazol-4-amine | Isopropyl group instead of ethyl | Potential anticancer |
| 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine | Additional methyl group | Anti-inflammatory |
| 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amines | Fluoroalkyl substitution | Enhanced biological activity |
Case Studies
Several studies have investigated the interactions of this compound with biological targets, providing insights into its mechanism of action:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial effects against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
- Anti-inflammatory Properties : Research indicated that the compound could inhibit inflammatory pathways in vitro, positioning it as a candidate for further development in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies showed that derivatives of this compound could induce apoptosis in cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Propriétés
IUPAC Name |
5-ethyl-1-(3-methylbutyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-10-9(11)7-12-13(10)6-5-8(2)3/h7-8H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGUIIIBCAVDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















